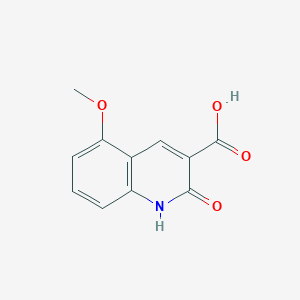
5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-oxo-1H-quinoline and suitable carboxylating agents.
Carboxylation Reaction: The carboxylation of 5-methoxy-2-oxo-1H-quinoline is carried out using reagents like carbon dioxide or carboxylating agents under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different quinoline derivatives with altered functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various substituents at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Research: The compound serves as a building block for the synthesis of various quinoline derivatives with potential therapeutic applications.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to:
Inhibit Enzymes: It can inhibit enzymes involved in cellular processes, such as tyrosine kinases and topoisomerases.
Induce Apoptosis: The compound can induce apoptosis in cancer cells by disrupting the cell cycle and triggering programmed cell death.
Interfere with DNA Replication: It can intercalate into DNA, causing interference with the replication process and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid: Similar in structure but with a methoxy group at the 8th position.
5-bromo-8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid: Contains a bromine atom at the 5th position and a methoxy group at the 8th position.
Uniqueness
5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5th position and carboxylic acid group at the 3rd position contribute to its unique reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H9NO4 |
|---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-9-4-2-3-8-6(9)5-7(11(14)15)10(13)12-8/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
RDKGJZGTWBSENL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=C(C(=O)N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



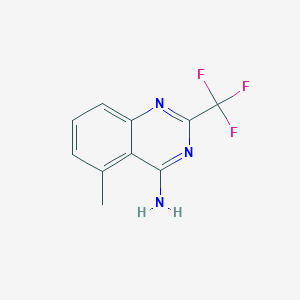
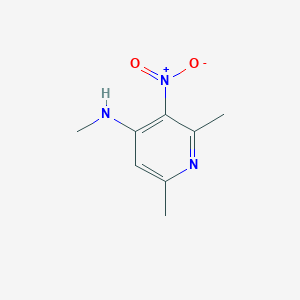
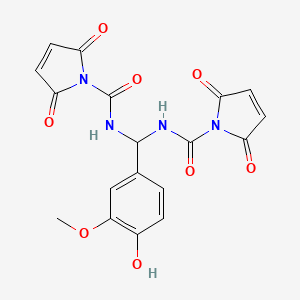
![5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13028466.png)
![1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13028470.png)
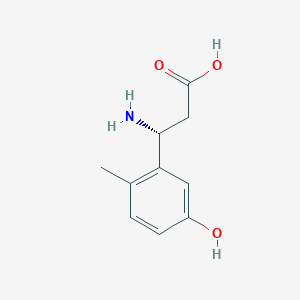

![5-Chlorothieno[3,2-b]pyridin-7-ol](/img/structure/B13028488.png)
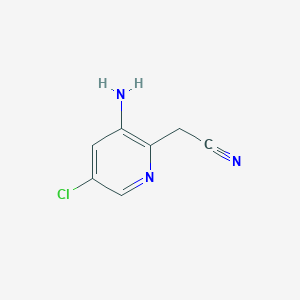
![4-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13028500.png)
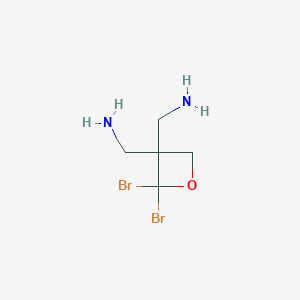
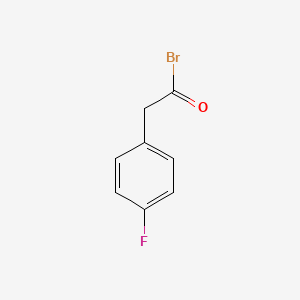
![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
